molecular formula C15H22N2O3S B2896844 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide CAS No. 922105-34-8

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide

Cat. No. B2896844
CAS RN: 922105-34-8
M. Wt: 310.41
InChI Key: GPUCMXQEJSYPLQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide, also known as E-64d, is a synthetic cysteine protease inhibitor. It was first synthesized in 1984 by researchers at the University of Tokyo and has since been used extensively in scientific research.

Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives of tetrahydroquinoline possess antibacterial properties, suggesting potential applications in combating systemic infections. For instance, broad-spectrum antibacterial activity has been observed with compounds structurally related to tetrahydroquinoline sulfonamides, which could imply similar applications for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide in treating infections (Goueffon et al., 1981).

Vasodilatory and Cardiovascular Effects

Some sulfonamide derivatives have shown vasodilatory activity, which is crucial in cardiovascular drug development. This includes the synthesis and evaluation of various N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, demonstrating vasodilatory action comparable to clinically used cardiovascular drugs (Morikawa et al., 1989).

Neuropharmacological Potential

The sulfonamide group, when introduced to tetrahydroquinoline structures, has been investigated for its neuropharmacological potential. This includes the exploration of compounds for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme associated with the stress response, suggesting potential applications in treating stress-related disorders (Grunewald et al., 2005).

Synthetic Methodologies

The compound also finds application in synthetic chemistry as a building block for constructing complex molecular architectures. Research has demonstrated the utility of related sulfonamide structures in generating a variety of aza-heterocycles, highlighting the compound's versatility in organic synthesis and the potential for generating pharmacologically active derivatives (Padwa et al., 2002).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-17-14-7-6-13(9-12(14)5-8-15(17)18)16-21(19,20)10-11(2)3/h6-7,9,11,16H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUCMXQEJSYPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide

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